ADX71743 -

ADX71743

Catalog Number: EVT-258375
CAS Number:
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADX71743 is a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization.

3-{2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Compound Description: This compound is identified as the main photodegradation product of paliperidone, an atypical antipsychotic drug. The study investigates the photostability of paliperidone under UVA and UVC irradiation in different solvents and characterizes its degradation products using LC-Q-TOF mass spectrometry [].

1,3-Thiazolidin-4-one derivative (7)

  • Compound Description: This compound is synthesized and evaluated for its anticancer activity against various cancer cell lines, including PC-3 (prostate adenocarcinoma), HepG-2 (human liver carcinoma), and HCT116 (colorectal carcinoma) [].

1,3,4-Oxadiazole derivative (9)

  • Compound Description: This compound is synthesized from a pyrimidinone hydrazide precursor and investigated for its anticancer activity against the same cancer cell lines as the 1,3-thiazolidin-4-one derivative [].

Pyrazole derivative (10)

  • Compound Description: This derivative is another heterocyclic compound synthesized from a pyrimidinone hydrazide and evaluated for anticancer activity in the same study as the 1,3-thiazolidin-4-one and 1,3,4-oxadiazole derivatives [].

1,3,4-Thiadiazole derivative (14)

  • Compound Description: This compound is another heterocyclic compound synthesized and tested for its anticancer activity along with the other derivatives mentioned above [].

1,2,4-Triazole derivative (16)

  • Compound Description: This compound is the final heterocyclic derivative synthesized and assessed for anticancer activity in the study focusing on pyrimidinone derivatives [].
Synthesis Analysis

Methods and Technical Details

The synthesis of ADX71743 involves several steps that utilize traditional organic chemistry techniques. A notable method includes the use of diethyl malonate and sodium methoxide in methanol to form the core structure of the compound. The reaction is typically conducted under reflux conditions to ensure complete conversion of reactants to products.

Specific steps in the synthesis include:

  1. Formation of Intermediate: A solution of sodium methoxide is prepared and mixed with diethyl malonate. This mixture is maintained at a controlled temperature to facilitate reaction.
  2. Cyclization: The intermediate formed undergoes cyclization through heating and further chemical treatment with sodium hydroxide.
  3. Purification: The final product is purified through standard techniques such as recrystallization or chromatography to yield pure ADX71743 .
Molecular Structure Analysis

Structure and Data

The molecular formula for ADX71743 is C17H19NO2C_{17}H_{19}NO_2, with a molar mass of approximately 269.344 g/mol. The structure consists of a quinazolinone core that is substituted with various functional groups which are critical for its activity as a negative allosteric modulator .

  • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry software to predict its interaction with the metabotropic glutamate receptor 7.
  • SMILES Representation: The simplified molecular-input line-entry system (SMILES) notation for ADX71743 can be used for computational modeling and database searches.
Chemical Reactions Analysis

Reactions and Technical Details

ADX71743 participates in various chemical reactions typical for compounds interacting with biological systems. Its primary reaction mechanism involves binding to the metabotropic glutamate receptor 7, where it alters receptor conformation and function.

  1. Binding Reaction: ADX71743 binds to an allosteric site on the metabotropic glutamate receptor 7, leading to decreased receptor activity.
  2. Inhibition Profile: Studies have shown that ADX71743 effectively inhibits agonist-mediated responses at synaptic sites, demonstrating its role as a negative allosteric modulator .
Mechanism of Action

Process and Data

The mechanism by which ADX71743 exerts its pharmacological effects involves modulation of neurotransmitter signaling pathways:

  1. Negative Allosteric Modulation: By binding to an allosteric site on metabotropic glutamate receptor 7, ADX71743 reduces the receptor's affinity for its endogenous ligand, glutamate.
  2. Impact on Synaptic Transmission: This modulation can lead to alterations in synaptic transmission dynamics, affecting processes such as long-term potentiation and synaptic plasticity—key mechanisms underlying learning and memory .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: ADX71743 is typically presented as a solid at room temperature.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding its pharmacokinetics indicate that ADX71743 has favorable brain penetration characteristics, with a peak concentration observed shortly after administration .

Applications

Scientific Uses

ADX71743 has significant applications in scientific research, particularly in:

  • Neuroscience Research: It is utilized to study the role of metabotropic glutamate receptor 7 in neurological disorders such as schizophrenia, anxiety disorders, and chronic pain syndromes.
  • Pharmacological Studies: Researchers employ ADX71743 to explore potential therapeutic avenues for modulating glutamatergic signaling pathways in various psychiatric and neurological conditions .
  • Drug Development: As a tool compound, it aids in the development of new medications targeting similar pathways.
Introduction to ADX71743 and Metabotropic Glutamate Receptor 7 (mGlu7)

Neurobiological Significance of mGlu7 in Central Nervous System Function

Metabotropic glutamate receptor 7 (mGlu7) is the most evolutionarily conserved and widely distributed group III metabotropic glutamate receptor in the mammalian central nervous system (CNS) [5] [7]. It displays a distinctive neuroanatomical expression profile with particularly high density in brain regions critical for emotional processing, learning, and stress responses, including the amygdala, hippocampus, hypothalamus, and prefrontal cortex [5] [7]. Unlike other group III mGlu receptors, mGlu7 exhibits exceptionally low affinity for glutamate (Ki = 869 μM), positioning it as a specialized sensor that activates only during periods of high synaptic glutamate release [5]. This unique property suggests mGlu7 functions as an "emergency brake" to prevent excessive neuronal excitation and maintain synaptic homeostasis under conditions of elevated glutamatergic transmission [5] [7].

Presynaptic localization at the active zone of neurotransmitter release defines mGlu7's primary role in regulating synaptic function [5] [7]. As an autoreceptor, mGlu7 activation inhibits glutamate release through Gᵢ/o-protein coupling mechanisms that reduce cAMP production, inhibit voltage-gated calcium channels (N- and P/Q-type), and activate G protein-coupled inwardly rectifying potassium (GIRK) channels [5] [7]. As a heteroreceptor, it similarly modulates GABA release at inhibitory synapses [5]. This dual regulatory capacity allows mGlu7 to fine-tune excitatory/inhibitory balance across neural circuits. The receptor's function is further modulated by protein-protein interactions involving its intracellular C-terminal domain, particularly with PICK1 (protein interacting with C kinase 1), which influences receptor trafficking and synaptic targeting [5] [7]. Disruption of the mGlu7a-PICK1 complex has been linked to absence epilepsy-like seizures in rodent models, underscoring the physiological importance of this interaction [5].

Table 1: Key Expression Patterns and Functional Roles of mGlu7 in Mammalian CNS

Brain RegionExpression LevelPrimary LocalizationFunctional Significance
AmygdalaHighPresynaptic terminalsModulates fear conditioning and emotional responses
HippocampusHighPresynaptic active zonesRegulates synaptic plasticity (LTP/LTD) and spatial memory
HypothalamusHighPre- and postsynapticInvolved in stress response and neuroendocrine functions
Prefrontal CortexModeratePresynaptic terminalsInfluences executive function and working memory
Olfactory BulbHighGlomeruliModulates sensory processing and odor discrimination
ThalamusModeratePresynaptic terminalsRegulates thalamocortical transmission and sensory gating

Genetic studies have implicated mGlu7 dysfunction in neurodevelopmental and psychiatric disorders. Polymorphisms in the GRM7 gene (encoding mGlu7) have been associated with autism spectrum disorder, attention deficit hyperactivity disorder, and schizophrenia across diverse populations [2] [7]. Notably, mGlu7 knockout mice exhibit behavioral phenotypes relevant to human neuropsychiatric conditions, including increased anxiety-like behaviors, impaired fear extinction, cognitive deficits, and susceptibility to stress-induced seizures [5] [7] [8]. These genetic insights, combined with mGlu7's strategic synaptic positioning, establish this receptor as a compelling target for modulating neural circuits involved in emotional processing, cognition, and stress responses.

Historical Context of mGlu7 Ligand Development: Orthosteric vs. Allosteric Modulation

The quest for selective mGlu7 ligands has evolved through distinct pharmacological eras, beginning with non-selective orthosteric agonists and progressing to receptor subtype-specific allosteric modulators. Initial approaches targeted the evolutionarily conserved glutamate binding site (orthosteric site) in the Venus flytrap domain (VFD) that is common to all group III mGlu receptors [5] [7]. Compounds such as L-AP4 (L-2-amino-4-phosphonobutyric acid) and its more selective analogs LSP1-2111 and LSP4-2022 demonstrated the feasibility of activating group III receptors but lacked mGlu7 specificity due to the high conservation of the orthosteric binding pocket across receptor subtypes [5] [7]. These orthosteric agonists typically exhibited 10-100 fold higher potency at mGlu4 and mGlu8 compared to mGlu7, limiting their utility for isolating mGlu7-specific functions [7].

The first significant breakthrough in mGlu7-specific pharmacology came with the discovery of AMN082 (N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride), reported as a selective positive allosteric modulator (PAM) that activated mGlu7 through a novel binding site in the receptor's transmembrane domain [5] [7]. AMN082 displayed anxiolytic and antidepressant-like effects in rodent models, generating considerable interest in mGlu7 as a therapeutic target [5]. However, subsequent research revealed significant limitations: AMN082 induced rapid receptor internalization, displayed off-target activities, and its effects persisted in mGlu7 knockout mice, casting doubt on its mechanism of action and specificity [5] [7]. These findings highlighted the need for more selective pharmacological tools that modulated mGlu7 without causing receptor internalization.

The discovery of negative allosteric modulators (NAMs) offered a complementary approach to probe mGlu7 function. The first-generation mGlu7 NAM, MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one), demonstrated the feasibility of allosteric inhibition but had pharmacokinetic limitations including poor brain penetration and short half-life in vivo [2] [6]. MMPIP also displayed complex pharmacological properties, functioning as an inverse agonist in some assay systems [2]. These limitations set the stage for the development of ADX71743, which was specifically designed to overcome previous compounds' shortcomings through improved selectivity, brain penetration, and clean pharmacological profile as a pure NAM without inverse agonist activity [3] [10].

Table 2: Evolution of Key mGlu7-Targeting Pharmacological Agents

CompoundTypeKey AdvantagesMajor Limitations
L-AP4Orthosteric agonistGroup III activityLow mGlu7 potency/poor selectivity
AMN082Positive allosteric modulatorFirst mGlu7-selective compoundInduces receptor internalization; off-target effects
MMPIPNegative allosteric modulatorFirst mGlu7 NAMPoor brain penetration; inverse agonist properties
ADX71743Negative allosteric modulatorHigh selectivity; brain penetrant; clean NAM profileShort plasma half-life in rodents

The emergence of ADX71743 represented a strategic shift toward targeting allosteric sites with greater receptor subtype specificity. Unlike orthosteric sites that are highly conserved across receptor subtypes, allosteric binding pockets exhibit greater structural diversity, enabling the development of compounds with enhanced selectivity [6] [10]. Structural biology studies comparing mGlu7's transmembrane domain with other mGlu receptors identified unique residue "hotspots" that could be targeted for selective allosteric modulation, providing a rational foundation for compounds like ADX71743 [6].

Rationale for Developing Selective mGlu7 Negative Allosteric Modulators (NAMs)

The development of selective mGlu7 NAMs like ADX71743 was driven by converging evidence from genetic, pharmacological, and behavioral studies suggesting that attenuating mGlu7 activity could have therapeutic benefits for neuropsychiatric disorders [2] [3] [7]. Several compelling rationales supported this approach:

First, genetic studies provided a strong foundation for mGlu7 inhibition as a therapeutic strategy. Polymorphisms in the human GRM7 gene have been associated with increased risk for autism spectrum disorder, attention deficit hyperactivity disorder, and schizophrenia [2] [7]. Furthermore, mGlu7 knockout mice display reduced anxiety-like behaviors across multiple paradigms, suggesting that genetic deletion of mGlu7 produces an anxiolytic phenotype [3] [5] [7]. These knockout animals show decreased marble burying, increased open-arm exploration in the elevated plus maze, and enhanced stress resilience [3] [7]. Importantly, ADX71743 pharmacologically recapitulates these genetic effects, dose-dependently reducing marble burying and increasing open-arm exploration in wild-type mice and rats [3] [8]. This phenotypic parallel between genetic deletion and pharmacological inhibition provided strong validation for developing mGlu7 NAMs as potential anxiolytics.

Second, synaptic physiology studies revealed that mGlu7 activation suppresses synaptic transmission and plasticity in key brain regions involved in emotional processing. In the hippocampus, mGlu7 activation by high agonist concentrations inhibits long-term potentiation (LTP), a cellular correlate of learning and memory [1] [5]. ADX71743 demonstrated its ability to modulate these processes by blocking mGlu7-mediated suppression of synaptic plasticity. Specifically, pretreatment with ADX71743 (3 μM) before high-frequency stimulation resulted in "an almost complete blockade of LTP induction" at Schaffer collateral-CA1 synapses in hippocampal slices [1] [8]. Furthermore, ADX71743 reversed L-AP4-induced depression of synaptic transmission in a concentration-dependent manner, with 10 μM producing a 20% reversal of L-AP4 effects [1]. These findings established that pharmacological inhibition of mGlu7 with selective NAMs enhances synaptic plasticity mechanisms potentially relevant to cognitive function.

Third, the limitations of existing anxiolytic medications created a therapeutic imperative for novel mechanisms like mGlu7 modulation. Conventional benzodiazepines, while effective for anxiety, carry risks of dependence, sedation, and cognitive impairment [10]. The distinctive mechanism of mGlu7 NAMs offered potential for differentiated therapeutics without these limitations. ADX71743 demonstrated an encouraging preclinical profile: it caused no impairment in locomotor activity or rotarod performance in rats and mice at behaviorally active doses, suggesting an absence of sedative effects [3] [10]. Furthermore, its anxiolytic-like effects emerged at doses that did not produce general behavioral suppression [3] [10].

Table 3: Key Preclinical Findings Supporting Therapeutic Rationale for mGlu7 NAMs

Research DomainKey FindingsImplications
Genetic StudiesmGlu7 KO mice show reduced anxiety-like behaviorsValidates mGlu7 inhibition as anxiolytic strategy
Human GeneticsGRM7 polymorphisms associated with ASD, ADHD, schizophreniaSuggests relevance to neurodevelopmental disorders
Synaptic PhysiologyADX71743 blocks mGlu7-mediated suppression of hippocampal LTPDemonstrates pro-cognitive plasticity enhancement
Behavioral PharmacologyADX71743 reduces marble burying without motor impairmentIndicates anxiolytic effects without sedation
Schizophrenia ModelsADX71743 reverses MK-801-induced deficits in NOR and PPISupports potential antipsychotic applications

Beyond anxiety disorders, emerging evidence suggests mGlu7 NAMs may have applications in schizophrenia therapeutics. In rodent models relevant to psychosis, ADX71743 demonstrated dose-dependent inhibition of MK-801-induced hyperactivity (5-15 mg/kg) and DOI-induced head twitches (2.5-10 mg/kg) [2]. It also reversed MK-801-induced disruptions in novel object recognition (NOR) and prepulse inhibition (PPI), two behavioral measures with relevance to cognitive and sensory gating deficits in schizophrenia [2]. These findings aligned with emerging human genetic data linking GRM7 polymorphisms to schizophrenia susceptibility in diverse populations [2] [7]. Notably, ADX71743 showed activity in the social interaction test, an important measure of social cognition that is impaired in schizophrenia, whereas the reference compound MMPIP did not [2]. This differential profile highlighted the potential advantages of ADX71743 as a pharmacological tool.

The molecular basis for ADX71743's selectivity stems from its specific interactions within mGlu7's allosteric binding pocket. Computational modeling and mutagenesis studies suggest that ADX71743 binds within the receptor's transmembrane domain, forming hydrogen bonds with Ser763 in transmembrane helix 5 (5×47 position) and Ser828 in helix 7 (7×36 position) [4] [6]. These residues are not conserved in identical spatial arrangements across other mGlu subtypes, explaining ADX71743's exceptional selectivity [6]. At mGlu7, ADX71743 exhibited potent inhibition with IC₅₀ values of 22 nM against an EC₈₀ of glutamate and 125 nM against an EC₈₀ of L-AP4 in recombinant cell systems [1] [3]. This high potency, combined with functional selectivity (no significant activity at other mGlu subtypes or unrelated targets up to 10 μM), established ADX71743 as an ideal pharmacological probe for isolating mGlu7 function [3] [10].

Properties

Product Name

ADX71743

IUPAC Name

6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3

InChI Key

CPKZCQHJDFSOJT-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C

Solubility

Soluble in DMSO

Synonyms

ADX71743

Canonical SMILES

CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.